
(2-Methylphenyl)(triphenyl)phosphanium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methylphenyl)(triphenyl)phosphanium bromide is an organophosphorus compound with the chemical formula C25H22BrP. It is a white solid that is soluble in polar organic solvents. This compound is a bromide salt of a phosphonium cation and is used in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(2-Methylphenyl)(triphenyl)phosphanium bromide is synthesized by treating triphenylphosphine with 2-methylbromobenzene. The reaction typically occurs in a polar organic solvent such as dichloromethane or acetonitrile. The general reaction is as follows:
Ph3P+2−CH3C6H4Br→(2−CH3C6H4)Ph3P+Br−
The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
(2-Methylphenyl)(triphenyl)phosphanium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide, cyanide, or alkoxides can replace the bromide ion.
Major Products
Oxidation: Phosphine oxides.
Reduction: Triphenylphosphine and its derivatives.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2-Methylphenyl)(triphenyl)phosphanium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the Wittig reaction to form alkenes from aldehydes and ketones.
Biology: The compound is used in the synthesis of biologically active molecules and as a precursor for phosphonium-based ionic liquids.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: The compound is used in the production of flame retardants and as a catalyst in polymerization reactions.
Mecanismo De Acción
The mechanism of action of (2-Methylphenyl)(triphenyl)phosphanium bromide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphonium cation can stabilize negative charges, making it a useful intermediate in many organic synthesis reactions. The bromide ion can be easily replaced by other nucleophiles, allowing for the formation of a wide range of derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Methyltriphenylphosphonium bromide: Similar in structure but with a methyl group instead of a 2-methylphenyl group.
Ethyltriphenylphosphonium bromide: Contains an ethyl group instead of a 2-methylphenyl group.
Phenyltriphenylphosphonium bromide: Contains a phenyl group instead of a 2-methylphenyl group.
Uniqueness
(2-Methylphenyl)(triphenyl)phosphanium bromide is unique due to the presence of the 2-methylphenyl group, which can influence the reactivity and stability of the compound. This structural variation can lead to different chemical properties and applications compared to its similar compounds.
Propiedades
Número CAS |
188962-84-7 |
|---|---|
Fórmula molecular |
C25H22BrP |
Peso molecular |
433.3 g/mol |
Nombre IUPAC |
(2-methylphenyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C25H22P.BrH/c1-21-13-11-12-20-25(21)26(22-14-5-2-6-15-22,23-16-7-3-8-17-23)24-18-9-4-10-19-24;/h2-20H,1H3;1H/q+1;/p-1 |
Clave InChI |
VDRZXZXMHDKJLN-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=CC=C1[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



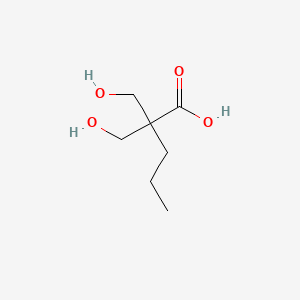
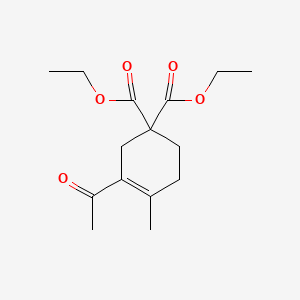
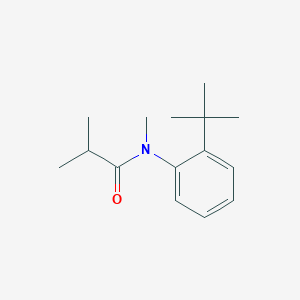
![Acetamide, 2-cyano-N-[[4-(cyanoacetyl)-1-piperazinyl]methyl]-](/img/structure/B12565404.png)
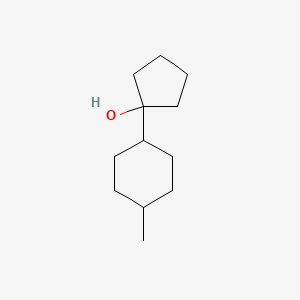
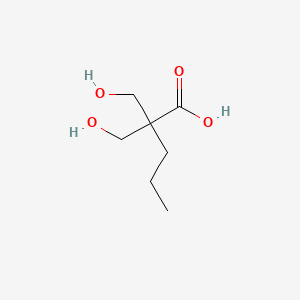
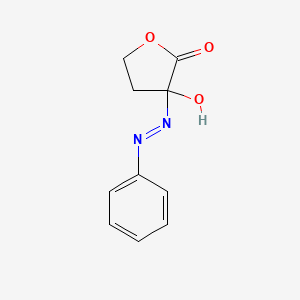
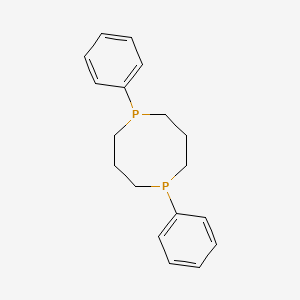
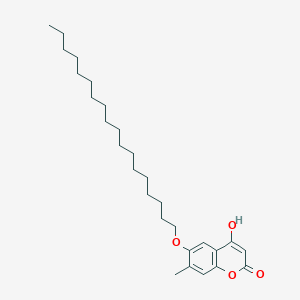
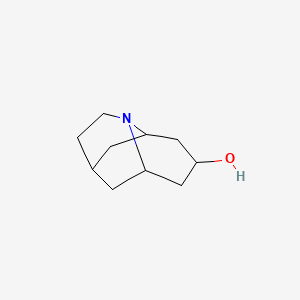
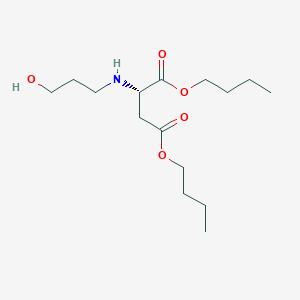
![1H-Indene, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]octahydro-1-[(1R,2E,4S)-5-(methoxymethoxy)-1,4,5-trimethyl-2-hexen-1-yl]-7a-methyl-, (1R,3aR,4S,7aR)-](/img/structure/B12565456.png)

